1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

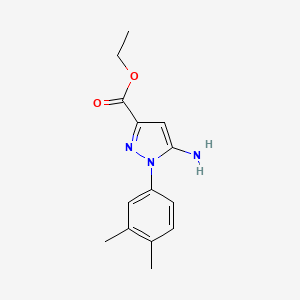

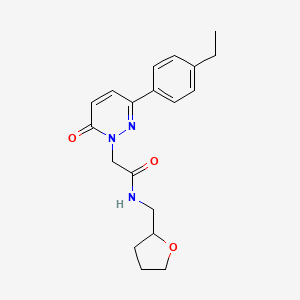

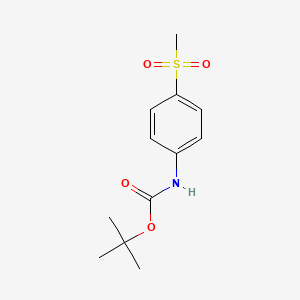

“1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. Based on its nomenclature, it likely contains a pyrazole core, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-Methoxybenzyl” indicates a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation . The exact method would depend on the starting materials and the specific conditions required.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a benzyl group with a methoxy (OCH3) substituent .

Chemical Reactions Analysis

Pyrazole compounds, in general, can participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on a similar compound, "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine," discussing an efficient one-pot two-step synthesis process. This process is noted for its operational ease and short reaction time, suggesting potential for streamlined production of similar compounds (Becerra, Rojas, & Castillo, 2021).

Antimicrobial Properties

- A series of derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and tested for antibacterial and antifungal activities. This research indicates the compound's potential as an antimicrobial agent, especially against specific strains of bacteria and fungi (Raju et al., 2010).

Chemical Structure and Properties

- Research on "3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole" highlights the hydrogen-bonded chains in its structure, which is crucial for understanding the compound's chemical behavior and potential applications in various fields (Abonía et al., 2007).

Antitumor Activity

- Certain pyrazole derivatives, including those similar to "1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine," have been synthesized and found to possess significant antitumor properties. This suggests the potential use of these compounds in developing new cancer therapies (Kim et al., 2011).

Conformational Studies and Synthetic Methodology

- Studies on similar pyrazole compounds have delved into their structural elucidation, which is pivotal for understanding their reactivity and potential applications in medicinal chemistry and other fields (Paulson et al., 2002).

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration.

Mode of Action

For instance, N-3-methoxybenzyl-linoleamide, a macamide, has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . This inhibition could potentially lead to an increase in endocannabinoid levels, which could have various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

Biochemical Pathways

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially affect the endocannabinoid system by inhibiting faah . This could lead to an increase in endocannabinoid levels, affecting various downstream signaling pathways involved in pain perception, inflammation, and neuroprotection.

Pharmacokinetics

A study on n-3-methoxybenzyl-palmitamide, a macamide derived from lepidium meyenii (maca), showed that after oral administration in rats, the compound displayed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats .

Result of Action

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially increase endocannabinoid levels, leading to various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIXUFIHAQXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide](/img/structure/B2604675.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)